molecular formula C16H13N3O4 B566799 Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-09-1

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B566799
CAS No.: 1253791-09-1
M. Wt: 311.297
InChI Key: JRXRYRBBSMBEAE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C19H19N3O4 .


Synthesis Analysis

While specific synthesis details for this compound are not available in the search results, similar compounds are often synthesized through a series of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various laboratory techniques. These properties include the compound’s melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Derivative Development

Synthesis of Novel Pyrido and Thieno Pyrimidines : The research conducted by Bakhite et al. (2005) outlines the synthesis of novel pyrido and thieno pyrimidines derivatives, showcasing the compound's utility in forming tetrahydropyridothienopyrimidine derivatives. This process involves reacting ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carboxylates with various carbonyl compounds, demonstrating the compound's versatility as a synthon for developing related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Thiazolo Pyrimidine Derivatives : Youssef et al. (2011) explored the synthesis of thiazolo pyrimidine derivatives, indicating the compound's potential in generating biocidal properties. This work involved hydrolysis and cyclization reactions, underpinning the structural diversity achievable with the base compound and its relevance in creating biologically active derivatives (Youssef, Abbady, Ahmed, & Omar, 2011).

Potential Applications

Antimicrobial Evaluation : Farag et al. (2008) evaluated the antimicrobial properties of new pyrimidine derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. This study highlights the application of these derivatives in developing substances with potential antimicrobial efficacy (Farag, Kheder, & Mabkhot, 2008).

Structural and Supramolecular Studies : Nagarajaiah and Begum (2014) conducted structural and supramolecular studies on thiazolo[3,2-a]pyrimidines, offering insights into the conformational features and intermolecular interaction patterns of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives in material science and drug design (Nagarajaiah & Begum, 2014).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, how it is used, and the extent of exposure. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on a specific chemical compound would depend on its potential applications in fields such as medicine, industry, or environmental science. The specific future directions for this compound are not available in the search results .

Properties

IUPAC Name

ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRYRBBSMBEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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